molecular formula C19H19N3O3S B4417214 2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide

Cat. No. B4417214
M. Wt: 369.4 g/mol
InChI Key: YCNGHAXNJDTIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BTA-EG6 is a member of the benzoxazole family of compounds and has been shown to exhibit promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide varies depending on the disease being targeted. In cancer, this compound inhibits the activity of MDMX, a protein that is overexpressed in many cancers and plays a critical role in cancer cell survival and proliferation. By inhibiting the activity of MDMX, this compound induces cancer cell death and inhibits tumor growth. In tuberculosis, this compound targets the bacterial enzyme, InhA, which is essential for the survival of the bacteria. By inhibiting the activity of InhA, this compound prevents the growth and replication of the bacteria. In inflammation, this compound inhibits the activity of IRAK4, a protein that plays a critical role in the inflammatory response. By inhibiting the activity of IRAK4, this compound reduces inflammation and its associated symptoms.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects in various diseases. In cancer, this compound induces cancer cell death and inhibits tumor growth. In tuberculosis, this compound prevents the growth and replication of the bacteria. In inflammation, this compound reduces inflammation and its associated symptoms. The biochemical and physiological effects of this compound make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to exhibit potent activity in various diseases, making it a promising candidate for further studies. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on various disease pathways.

Future Directions

There are several future directions for 2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide research. One direction is to further investigate the mechanism of action of this compound in various diseases. Understanding the molecular pathways that this compound targets will provide important insights into its therapeutic potential. Another direction is to explore the safety and efficacy of this compound in clinical trials. Clinical trials will provide important information on the safety and efficacy of this compound in humans and its potential as a therapeutic agent. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more potent analogs of the compound. These future directions will help to advance our understanding of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. It has been shown to exhibit potent activity in preclinical studies and has a well-established synthesis method. However, further studies are needed to elucidate its mechanism of action, optimize its synthesis, and evaluate its safety and efficacy in clinical trials. This compound represents a promising candidate for further research in the field of drug discovery and development.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the activity of the oncogenic protein, MDMX. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting the bacterial enzyme, InhA. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the protein, IRAK4.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18(13-26-19-21-15-6-2-4-8-17(15)25-19)20-14-5-1-3-7-16(14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNGHAXNJDTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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